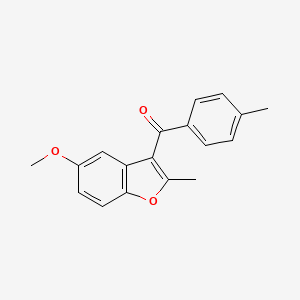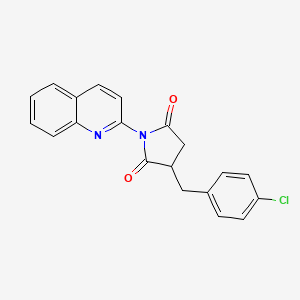
3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride, also known as AG-1478, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It was first synthesized in the late 1990s and has since been widely used in scientific research to investigate the role of EGFR in various biochemical and physiological processes.
Mecanismo De Acción
3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride selectively inhibits the tyrosine kinase activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the activation of downstream signaling pathways that are involved in cell growth and proliferation. As a result, 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride inhibits the growth and survival of cancer cells that depend on EGFR signaling for their proliferation.
Biochemical and Physiological Effects
3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. In addition, 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride has been shown to inhibit the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride in lab experiments is its high selectivity for EGFR, which allows for the specific inhibition of EGFR signaling without affecting other tyrosine kinases. In addition, 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride has been shown to have low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies.
One of the limitations of using 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride is its relatively low potency compared to other EGFR inhibitors. This may limit its effectiveness in certain experimental settings, particularly in studies involving highly proliferative cancer cell lines.
Direcciones Futuras
There are several future directions for research involving 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride, including:
1. Investigating the role of EGFR signaling in the development of drug resistance in cancer cells.
2. Exploring the use of 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride in combination with other targeted therapies for the treatment of cancer.
3. Studying the effects of EGFR inhibition on the immune system and its potential role in immunotherapy.
4. Developing more potent and selective EGFR inhibitors based on the structure of 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride.
5. Investigating the effects of EGFR inhibition on other physiological processes, such as wound healing and tissue regeneration.
Conclusion
In conclusion, 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride is a selective inhibitor of EGFR tyrosine kinase that has been widely used in scientific research to investigate the role of EGFR in various biochemical and physiological processes. Its high selectivity and low toxicity make it a valuable tool for studying the effects of EGFR inhibition on cancer and other diseases. Future research involving 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride may lead to the development of more effective targeted therapies for the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride involves several steps, including the condensation of 3-anilino-1-butanone with 2,6,6-trimethyl-3-cyclohexen-1-one, followed by reduction and hydrochloride salt formation. The final product is a white crystalline powder that is soluble in water and organic solvents.
Aplicaciones Científicas De Investigación
3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride has been extensively used in scientific research to study the role of EGFR in cancer and other diseases. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In addition, 3-anilino-1-(2,6,6-trimethyl-3-cyclohexen-1-yl)-1-butanone hydrochloride has been used to investigate the effects of EGFR inhibition on angiogenesis, apoptosis, and other cellular processes.
Propiedades
IUPAC Name |
3-anilino-1-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO.ClH/c1-14-9-8-12-19(3,4)18(14)17(21)13-15(2)20-16-10-6-5-7-11-16;/h5-11,14-15,18,20H,12-13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSDGCSZVZVQNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CCC(C1C(=O)CC(C)NC2=CC=CC=C2)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-1-one hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5216995.png)


![5-chloro-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B5217039.png)


![(3aS*,5S*,9aS*)-2-(2-methoxyphenyl)-5-[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5217054.png)
![2-[(3-cyclohexylpropanoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5217059.png)
![2-[(3-pyridinylcarbonyl)amino]ethyl 3,4-dimethoxybenzoate hydrochloride](/img/structure/B5217068.png)
![5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B5217076.png)
![10-benzoyl-11-(1H-indol-3-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5217084.png)
![3-[(4-ethylphenyl)amino]-1,3-bis(4-methoxyphenyl)-1-propanone](/img/structure/B5217091.png)

